molecular formula C17H14F2N2O B14953793 N-(2,6-difluorobenzyl)-1-methyl-1H-indole-6-carboxamide

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B14953793
M. Wt: 300.30 g/mol
InChI Key: QCASCMRHTOIBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-Difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a difluorophenyl group attached to the indole nucleus, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control of reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole nucleus.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups attached to the indole ring.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-[(2,6-difluorophenyl)methyl]-1-methyl-1H-indole-6-carboxamide lies in the combination of the indole nucleus and the difluorophenyl group, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C17H14F2N2O

Molecular Weight

300.30 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C17H14F2N2O/c1-21-8-7-11-5-6-12(9-16(11)21)17(22)20-10-13-14(18)3-2-4-15(13)19/h2-9H,10H2,1H3,(H,20,22)

InChI Key

QCASCMRHTOIBLG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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